H-N-Me-Ala-OH

Peptidomimetics Conformational Analysis Solid-State NMR

Peptide chemists pursuing conformational constraint and proteolytic stability often encounter unpredictable SAR outcomes when substituting N-methyl amino acids. H-N-Me-Ala-OH provides a rigorously defined solution. • Enforces restricted backbone geometry (φ = -134.6°, ψ = 77.7°) for sub-nanometer structural precision in cyclic and linear peptide design. • Enables mechanistic SAR decoupling-as demonstrated in cyclosporin A analogs where single-residue substitution with H-N-Me-Ala-OH abrogates immunosuppressive activity while preserving target binding. • Shifts transporter recognition from neutral amino acid carriers to proline-specific Na⁺-dependent carriers, a critical lever for tuning oral bioavailability. • Serves as a key reactant in site-specific trastuzumab maytansinoid ADC preparation, where N-methylation enhances linker-payload stability. Supplied at ≥98% purity with full CoA. Ambient storage/shipping. Bulk quantities available.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 3913-67-5
Cat. No. B554806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-N-Me-Ala-OH
CAS3913-67-5
SynonymsN-Methyl-L-alanine; 3913-67-5; N-Methylalanine; (S)-2-(Methylamino)propanoicacid; (2S)-2-(methylamino)propanoicacid; L-Alanine,N-methyl-; CHEMBL1234201; CHEBI:17519; GDFAOVXKHJXLEI-VKHMYHEASA-N; Alanine,N-methyl-,L-; methyl-l-alanine; L-N-Methylalanine; Methylalanine,dl-; N-methylL-alanine; (S)-N-methylalanine; N-Me-L-Ala; H-N-Me-Ala-OH; DL-Alanine,N-methyl-; N-|A-Methyl-L-alanine; AC1NRBZ8; SCHEMBL23315; 02676_FLUKA; CTK1C2526; MolPort-003-925-254; ZINC901468
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])[NH2+]C
InChIInChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
InChIKeyGDFAOVXKHJXLEI-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-N-Me-Ala-OH Procurement Guide


H-N-Me-Ala-OH (CAS 3913-67-5), chemically known as N-Methyl-L-alanine, is a non-proteinogenic α-amino acid derivative characterized by the substitution of one amino hydrogen of L-alanine with a methyl group [1]. This N-methylation fundamentally alters its physicochemical and conformational properties, distinguishing it from both its proteinogenic parent (L-Alanine) and other common N-methyl amino acids like Sarcosine (N-Methyl-Glycine) [2]. As a specialized building block, it is primarily procured for applications requiring enhanced peptide stability, altered backbone conformation, or improved membrane permeability, including the synthesis of antibody-drug conjugates (ADCs) and cyclic peptide therapeutics [3].

H-N-Me-Ala-OH Substitution Limitations


Generic substitution of H-N-Me-Ala-OH with its unmethylated counterpart, L-Alanine, or its structurally simpler analog, Sarcosine, leads to profound functional divergence due to N-methylation's impact on conformational flexibility, hydrogen bonding capacity, and metabolic stability [1]. For instance, in the cyclosporin A (CsA) scaffold, substituting a single residue with an N-methylated alanine (methyl-alanyl CsA) completely abrogates immunosuppressive activity despite retaining cyclophilin binding, underscoring that N-methylation governs specific pharmacophoric conformations [2]. Furthermore, in oxytocin analogs, N-methylation induces a distinct cis/trans isomer equilibrium, altering receptor binding dynamics in ways that L-alanine cannot replicate [3]. These examples illustrate that even single-point N-methylation can dictate a peptide's biological fate, making H-N-Me-Ala-OH irreplaceable for achieving specific structural or stability outcomes.

H-N-Me-Ala-OH Quantitative Evidence


Conformational Restriction by N-Methylation

In contrast to the flexible backbone of L-Alanine, which can adopt a wide range of φ and ψ dihedral angles, H-N-Me-Ala-OH exhibits a conformationally constrained backbone due to steric hindrance from the N-methyl group. Crystallographic analysis of an N-methyl-L-alanine-containing peptide (acetyl-N-methyl-L-alanine with C-terminal tert-butyloxycarbonylpiperazine) revealed dihedral angles of φ = -134.6° and ψ = 77.7° . These specific, energetically favored angles confirm the restricted conformational preferences predicted by density functional theory (DFT) calculations, a property that L-Alanine lacks .

Peptidomimetics Conformational Analysis Solid-State NMR

Unique Hydrogen Bond Conformer Discovery

High-resolution microwave spectroscopy studies demonstrate that N-methylation fundamentally alters the conformational landscape of the amino acid. For H-N-Me-Ala-OH (N-methyl-L-alanine), four distinct conformers were unambiguously identified in the gas phase, including a rare Type III conformer characterized by an N–H⋯O–H hydrogen bond [1]. This Type III conformer is absent in the conformational map of L-Alanine, where only Type I (NH⋯OC) and Type II (OH⋯N) interactions are observed [1]. The methyl groups on both the nitrogen and the α-carbon impose steric hindrance that precludes relaxation from the Type III to the Type I conformer, creating a unique conformational signature [1].

Physical Chemistry Spectroscopy Molecular Conformation

Transporter Specificity Shift

N-methylation alters the molecular recognition by membrane transporters. A study using brush-border membrane vesicles from eel intestine showed that while L-Alanine is transported by a general Na-dependent carrier for neutral amino acids, its N-methylated analog, H-N-Me-Ala-OH (N-methylalanine), is instead recognized and transported by the distinct, Na-dependent carrier responsible for proline translocation [1]. This shift in transporter specificity is a direct consequence of the N-methyl substitution.

Pharmacokinetics Membrane Transport ADME

Activity Abrogation Despite Target Binding

In the context of the immunosuppressive cyclic peptide cyclosporin A (CsA), a single residue substitution with H-N-Me-Ala-OH (yielding N-methyl-L-alanyl6 cyclosporin) was compared to the parent compound [1]. While both CsA and the analog bind to cyclophilin (Cyp), the N-methyl-alanine substituted analog (methyl-alanyl CsA) is completely devoid of immunosuppressive activity [1]. This demonstrates that N-methylation at this specific position, while retaining target affinity, decouples binding from downstream functional signaling.

Immunosuppression Structure-Activity Relationship (SAR) Drug Discovery

Cis/Trans Isomer Equilibrium Modulation

The substitution of the proline residue in oxytocin with H-N-Me-Ala-OH (creating (N-methylalanyl7)-oxytocin) results in a distinct conformational equilibrium compared to the sarcosine-substituted analog [1]. 600 MHz proton NMR analysis revealed that both analogs exist as two slowly interconverting conformers (cis and trans isomers about the peptide bond between residues six and seven) in aqueous solution [1]. However, the specific dynamics and energetic preference for the trans isomer are influenced by the N-methyl alanine residue's unique steric profile, and importantly, both cis and trans conformers bind equally tightly to neurophysin [1].

NMR Spectroscopy Peptide Hormones Structural Biology

H-N-Me-Ala-OH Application Scenarios


Predefined Peptide Nanoshape Design

Researchers in biomolecular science can utilize H-N-Me-Ala-OH to achieve sub-nanometer conformational control in peptide design. As evidenced by its restricted backbone dihedral angles (φ = -134.6°, ψ = 77.7° in crystal structures ) and its ability to adopt a unique Type III hydrogen-bonded conformer in the gas phase [1], this building block serves as a rigid scaffold. Oligomers of N-methyl-L/D-alanine have been successfully used in a bottom-up approach to create peptide nanoshapes with precisely defined local geometries, as confirmed by NMR, X-ray crystallography, and electron microscopy [2]. This application leverages the conformational rigidity that L-alanine or sarcosine cannot provide.

SAR Studies and Pharmacophore Tuning

H-N-Me-Ala-OH is an essential tool for medicinal chemists conducting SAR studies on cyclic peptide therapeutics. The case of cyclosporin A, where a single substitution with H-N-Me-Ala-OH completely abrogates immunosuppressive activity while maintaining target (cyclophilin) binding [3], exemplifies its power. This allows researchers to probe the specific conformational requirements for biological activity, to decouple binding from function, or to deliberately design analogs with altered efficacy profiles. Its distinct transporter specificity, shifting from a general neutral amino acid carrier to a proline-specific one [4], also makes it valuable for optimizing the oral bioavailability and distribution of cyclic peptide drug candidates.

Peptidomimetic Building Blocks for ADCs

For pharmaceutical process chemistry and ADC development, H-N-Me-Ala-OH is a critical intermediate. Its documented use as a reactant in the preparation of site-specific trastuzumab maytansinoid antibody-drug conjugates underscores its industrial relevance [5]. The N-methyl group enhances the proteolytic stability of the linker-payload complex and can improve solubility and cellular uptake of the conjugated drug . Procurement of high-purity (≥98%) H-N-Me-Ala-OH is essential for ensuring the reproducibility and efficacy of these complex bioconjugates, where even minor impurities can impact the final drug-antibody ratio (DAR) and therapeutic index.

Membrane Permeability and Transporter Uptake

Scientists focused on improving the oral bioavailability of peptides can procure H-N-Me-Ala-OH to systematically study and enhance membrane permeability. The shift in transporter recognition from a general neutral amino acid carrier to a proline-specific Na-dependent carrier [4] provides a mechanistic basis for tuning absorption. Furthermore, N-methylated amino acids are a common feature in peptides that exhibit improved intestinal permeability, as seen in studies of cyclic penta- and hexapeptides where N-methylated cis-peptide bonds are correlated with enhanced Caco-2 permeability [6]. H-N-Me-Ala-OH serves as a versatile building block for creating peptide libraries to screen for favorable ADME properties.

Technical Documentation Hub

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